4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the morpholinoethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antimicrobial activity.
Tedizolid: A more potent derivative of linezolid.
Cycloserine: An antibiotic with a similar ring structure.
Uniqueness
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other oxazolidinones.
Properties
Molecular Formula |
C23H28N2O6 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H28N2O6/c1-28-19-7-3-17(4-8-19)21-23(27,18-5-9-20(29-2)10-6-18)25(22(26)31-21)12-11-24-13-15-30-16-14-24/h3-10,21,27H,11-16H2,1-2H3 |
InChI Key |
IDMMCXPEDHIIMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CCN3CCOCC3)(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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